Product packaging for Propylsilanetriol(Cat. No.:CAS No. 36088-62-7)

Propylsilanetriol

Cat. No.: B14675420
CAS No.: 36088-62-7
M. Wt: 122.19 g/mol
InChI Key: VYAMDNCPNLFEFT-UHFFFAOYSA-N
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Description

Propylsilanetriol (CAS 36088-62-7) is a silane compound with the molecular formula C3H10O3Si and a molecular weight of 122.195 g/mol . It serves as a fundamental research intermediate, particularly in the development of novel silicone-based polymers and hybrid organic-inorganic materials . Its structure features a reactive trihydroxysilyl group, which is instrumental for further chemical modifications and synthesis. In research applications, the this compound moiety is a key building block in the creation of advanced conditioning agents for material science studies. It is grafted onto various biological polymers, such as hydrolyzed proteins, to form innovative copolymers . These hybrid complexes are investigated for their ability to bond with and reinforce structural proteins like keratin, offering insights into surface modification, protective coating mechanisms, and material repair . The homopolymer of this compound is a subject of interest in polymer and materials science research . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is absolutely not for personal or commercial use in consumer products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10O3Si B14675420 Propylsilanetriol CAS No. 36088-62-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36088-62-7

Molecular Formula

C3H10O3Si

Molecular Weight

122.19 g/mol

IUPAC Name

trihydroxy(propyl)silane

InChI

InChI=1S/C3H10O3Si/c1-2-3-7(4,5)6/h4-6H,2-3H2,1H3

InChI Key

VYAMDNCPNLFEFT-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](O)(O)O

Related CAS

36088-62-7

Origin of Product

United States

Ii. Synthetic Methodologies for Propylsilanetriol and Its Precursors

Direct Synthesis Approaches for Organosilicon Compounds

Direct synthesis represents one of the most significant industrial methods for producing organosilicon monomers, which are the primary starting materials for compounds like propylsilanetriol. mdpi.com This approach involves the direct reaction of elemental silicon with organic compounds.

The Müller–Rochow process, discovered independently in the 1940s, is the cornerstone of the silicone industry and is responsible for producing the majority of organosilicon monomers. mdpi.comencyclopedia.pubresearchgate.net The classic process involves the copper-catalyzed reaction of an alkyl halide, such as methyl chloride, with elemental silicon in a fluidized bed reactor at high temperatures (around 300 °C) and pressures. wikipedia.org This reaction yields a mixture of methylchlorosilanes, primarily dimethyldichlorosilane, which are precursors to silicone polymers. researchgate.netwikipedia.org

While the traditional process is highly effective for producing chlorosilanes, environmental and safety concerns related to the use of alkyl halides and the production of corrosive hydrogen chloride (HCl) have driven the development of greener variants. mdpi.com A significant variant for producing this compound precursors is the direct synthesis of alkoxysilanes. This method modifies the Müller–Rochow process by reacting silicon directly with alcohols, such as ethanol, instead of alkyl chlorides. mdpi.com This chlorine-free pathway is a key challenge in modern silicon chemistry, aiming to create more environmentally benign synthetic routes. mdpi.com For instance, reacting silicon with methanol (B129727) in the presence of a copper catalyst can yield tetramethoxysilane. mdpi.com This approach avoids the use of chloromethane (B1201357) and the subsequent generation of HCl during hydrolysis.

Process Variant Primary Reactants Primary Products Typical Catalyst Key Advantages
Classic Müller-Rochow Silicon, Alkyl Halide (e.g., Methyl Chloride)Organochlorosilanes (e.g., Dimethyldichlorosilane)CopperHigh efficiency and yield for chlorosilane production. wikipedia.org
Alkoxysilane Variant Silicon, Alcohol (e.g., Methanol, Ethanol)Tetraalkoxysilanes, AlkylalkoxysilanesCopperAvoids corrosive byproducts (HCl); considered a greener alternative. mdpi.com

Beyond the direct process, various catalytic strategies are employed to synthesize organosilanes with high precision and functional group tolerance. ccspublishing.org.cn Transition-metal catalysis is particularly prominent in forming the crucial silicon-carbon (Si-C) bond. mdpi.com

Hydrosilylation is a major catalytic method that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as in an alkene (e.g., propene). mdpi.com This reaction is an efficient way to create the propyl-silicon bond necessary for this compound precursors. Platinum-based catalysts, such as Speier's catalyst and Karstedt's catalyst, are historically significant and widely used in industry for this purpose. mdpi.com Other precious metals, including ruthenium and iridium, have also been shown to be effective catalysts for hydrosilylation, sometimes offering higher yields and regioselectivity. mdpi.comacs.org

More recent developments have focused on radical-based strategies, which can proceed under milder conditions and exhibit good functional group tolerance. ccspublishing.org.cn For example, copper-catalyzed direct silylation of olefins provides a convenient method for synthesizing alkenyl organosilicon compounds, which can be further processed. ccspublishing.org.cn These modern catalytic methods expand the toolbox for creating specifically tailored organosilane precursors, moving beyond the limitations of traditional nucleophilic reactions involving Grignard or organolithium reagents. ccspublishing.org.cn

Catalytic Strategy Catalyst Examples Reaction Type Bond Formed
Hydrosilylation Platinum (Speier's, Karstedt's), Ruthenium, IridiumAddition of Si-H across a π-bondSilicon-Carbon (sp3)
Radical Silylation CopperRadical additionSilicon-Carbon
Cross-Coupling Transition MetalsCoupling of silylation reagents with organic halidesSilicon-Carbon (sp2, sp3)

Precursor Design and Selection for this compound Formation

The most common precursors for this compound are propyltrialkoxysilanes (e.g., propyltrimethoxysilane, propyltriethoxysilane) and propyltrichlorosilane. The transformation of these precursors into this compound occurs via hydrolysis, a reaction where the Si-Cl or Si-OR (alkoxy) groups are replaced by Si-OH (silanol) groups.

Propyltrichlorosilane reacts vigorously with water to produce this compound and hydrogen chloride gas. While direct, this method's utility is hampered by the corrosive and hazardous nature of the HCl byproduct.

Propyltrialkoxysilanes are generally preferred precursors due to their more controlled reactivity and benign byproducts. researchgate.net The hydrolysis of a propyltrialkoxysilane is the central reaction in the widely used sol-gel process. mdpi.com This reaction is typically catalyzed by either an acid or a base and results in the formation of this compound and the corresponding alcohol (e.g., methanol or ethanol), which can often be recycled. mdpi.com The reaction proceeds as follows:

CH₃CH₂CH₂Si(OR)₃ + 3H₂O → CH₃CH₂CH₂Si(OH)₃ + 3ROH

Alkoxychlorosilanes, which contain both alkoxy and chloro groups, can also serve as precursors, offering a balance of reactivity between the highly reactive chlorosilanes and the more stable alkoxysilanes. researchgate.netresearchgate.net

The rate and mechanism of the hydrolysis reaction are significantly influenced by the electronic and steric nature of the substituents attached to the silicon atom. nih.gov The reactivity of the precursor can be tuned by modifying these substituents.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on either the propyl group or the alkoxy groups alters the electrophilicity of the silicon center. nih.govresearchgate.net An EWG attached to the propyl chain would make the silicon atom more electron-deficient and thus more susceptible to nucleophilic attack by water, increasing the rate of hydrolysis. Conversely, an EDG would decrease the rate of hydrolysis.

Steric Effects: The size of the alkoxy groups on the precursor plays a critical role. Bulky alkoxy groups, such as a tert-butoxy (B1229062) group, can sterically hinder the approach of a water molecule to the silicon center, thereby slowing down the hydrolysis reaction compared to smaller groups like methoxy (B1213986) or ethoxy. researchgate.net This steric hindrance can be exploited to control the reaction rate and prevent premature or uncontrolled polymerization.

Substituent Type Example Effect on Silicon Center Expected Impact on Hydrolysis Rate
Electron-Withdrawing Group (on propyl chain) -CF₃, -ClIncreases electrophilicityIncrease
Electron-Donating Group (on propyl chain) -CH₃, -OCH₃Decreases electrophilicityDecrease
Sterically Bulky Alkoxy Group tert-butoxyHinders nucleophilic attackDecrease
Small Alkoxy Group Methoxy, EthoxyAllows easier nucleophilic attackIncrease (relative to bulky groups)

Green Chemistry Principles in this compound Synthetic Pathways

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency, are increasingly being applied to the synthesis of organosilicon compounds. nih.govresearchgate.net The production of this compound and its precursors offers several opportunities to implement these principles.

Catalysis is another core tenet of green chemistry. The development of highly efficient and selective catalysts for reactions like hydrosilylation improves the atom economy, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste. ccspublishing.org.cnnih.gov

Furthermore, the sol-gel process itself aligns with green chemistry principles. It often uses water or alcohols as non-hazardous solvents, can be performed at or near ambient temperatures, and produces water and a recyclable alcohol as the only significant byproducts during the formation of the silanetriol. mdpi.comnih.gov

Aspect Traditional Pathway (e.g., via Chlorosilane) Greener Pathway (e.g., via Alkoxysilane)
Precursor Synthesis Müller-Rochow with alkyl chlorideDirect synthesis with alcohol
Byproducts (Hydrolysis) Hydrogen Chloride (HCl)Alcohol (e.g., Ethanol)
Solvents May involve organic solventsOften water or alcohol
Atom Economy Lower, due to HCl byproductHigher, alcohol can be recycled
Hazards Corrosive, hazardous reagents and byproductsReduced toxicity and hazards

By prioritizing chlorine-free routes, employing efficient catalysis, and utilizing processes like the sol-gel method, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner. mdpi.com

Iii. Hydrolysis and Condensation Mechanisms of Propylsilanetriol

Fundamental Reaction Pathways and Mechanistic Insights

The conversion of propylsilane precursors into condensed silica (B1680970) networks proceeds through two primary reaction types: hydrolysis and condensation. Hydrolysis involves the replacement of hydrolyzable groups (e.g., alkoxy groups) on the silicon atom with hydroxyl (-OH) groups, initiated by the nucleophilic attack of water. unm.edu This is followed by condensation, where silanol (B1196071) (Si-OH) groups react with each other or with remaining alkoxy groups (Si-OR) to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. researchgate.net

The hydrolysis of the precursor alkoxysilanes to form propylsilanetriol occurs via nucleophilic substitution, where water acts as the nucleophile. unm.edulibretexts.org These reactions can be described by mechanisms analogous to the well-known SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways in carbon chemistry. veerashaivacollege.org

SN2-like Mechanism: This mechanism is generally favored, particularly under neutral or basic conditions. It involves a single transition state where the incoming water molecule attacks the silicon center as the leaving group (e.g., an alcohol) departs. unm.eduveerashaivacollege.org The reaction rate is dependent on the concentration of both the silane (B1218182) and the nucleophile (water or hydroxide (B78521) ion). veerashaivacollege.org In this bimolecular process, the silicon atom expands its coordination to form a five-coordinate transition state. royalholloway.ac.uk

The dominant mechanism is influenced by steric hindrance at the silicon atom, the stability of the leaving group, and the reaction conditions, especially the catalyst employed. royalholloway.ac.uk

The hydrolysis of a propyltrialkoxysilane precursor does not occur in a single step but proceeds in a stepwise manner, yielding partially hydrolyzed intermediates before the final this compound is formed. researchgate.netroyalholloway.ac.uk For a precursor like propyltriethoxysilane, the reaction sequence involves the sequential replacement of the three ethoxy groups.

The reaction proceeds as follows:

First Hydrolysis: C₃H₇Si(OR)₃ + H₂O → C₃H₇Si(OR)₂(OH) + ROH

Second Hydrolysis: C₃H₇Si(OR)₂(OH) + H₂O → C₃H₇Si(OR)(OH)₂ + ROH

Third Hydrolysis: C₃H₇Si(OR)(OH)₂ + H₂O → C₃H₇Si(OH)₃ + ROH

Kinetic studies have shown that each successive hydrolysis step is typically faster than the previous one. researchgate.net This acceleration is attributed to the relief of steric hindrance at the silicon atom as bulky alkoxy groups are replaced by smaller hydroxyl groups. royalholloway.ac.ukresearchgate.net These intermediate species are often metastable and can be identified in situ using techniques like 29Si NMR spectroscopy. researchgate.netresearchgate.net Once formed, this compound molecules are prone to condensation, forming dimers, trimers, and eventually larger oligomeric and polymeric structures. researchgate.neteuropa.eu

Table 1: Intermediate Species in the Formation of this compound

Step Precursor/Intermediate Product Species
1 Propyltrialkoxysilane (Alkoxy)₂(hydroxy)propylsilane
2 (Alkoxy)₂(hydroxy)propylsilane (Alkoxy)(dihydroxy)propylsilane
3 (Alkoxy)(dihydroxy)propylsilane This compound

Catalysis in this compound Hydrolysis and Condensation

The rates of both hydrolysis and condensation are significantly influenced by catalysts, which function by lowering the activation energy of the reaction. tutorchase.com These reactions are typically catalyzed by either acids or bases, with the reaction rate being at a minimum around a neutral pH of 7. unm.eduroyalholloway.ac.uk

Under acidic conditions (pH < 7), the hydrolysis reaction is accelerated through the protonation of an alkoxy group attached to the silicon atom. unm.eduroyalholloway.ac.uk This protonation makes the alkoxy group a better leaving group (ROH), thereby increasing the electrophilicity of the silicon atom and facilitating nucleophilic attack by water. unm.edu

The mechanism can be summarized in two steps:

Protonation: An alkoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). unm.edu

Nucleophilic Attack: A water molecule attacks the protonated silicon center, leading to the displacement of an alcohol molecule. copernicus.org

In basic media (pH > 7), the mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. unm.edu The hydroxide ion is a stronger nucleophile than water, leading to a significant rate acceleration compared to the uncatalyzed reaction. libretexts.orgsavemyexams.com

The base-catalyzed hydrolysis mechanism involves:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom, forming a pentacoordinate, negatively charged intermediate. unm.eduroyalholloway.ac.uk

Leaving Group Departure: This intermediate then expels an alkoxide ion (RO⁻), which is subsequently protonated by water to form an alcohol.

In the subsequent condensation step under basic conditions, a silanol group is deprotonated by a base to form a highly nucleophilic silanolate anion (Si-O⁻). royalholloway.ac.uk This anion then attacks a neutral silanol group, displacing a hydroxide ion and forming a siloxane bond. pharmaxchange.infowikipedia.org At very high pH levels, a significant concentration of the this compound can exist as an inert silanolate anion, which can become the rate-limiting factor for further condensation. royalholloway.ac.ukeuropa.eu

The choice of catalyst (acid or base) and its concentration not only determines the reaction rate but also influences the structure of the final condensed material. unm.eduresearchgate.net

Acid Catalysis: Generally promotes the hydrolysis rate over the condensation rate. This leads to the formation of more linear or weakly branched "polymeric" networks because the silanol monomers have more time to form before significant condensation occurs. unm.edu

Base Catalysis: Tends to accelerate the condensation of species that have already been partially hydrolyzed. This results in more highly branched, compact, and particulate or "colloidal" structures. unm.edu

The concentration of the catalyst directly impacts the reaction kinetics. An increase in the concentration of either H⁺ or OH⁻ ions generally leads to a faster reaction rate, as observed in pH-rate profiles where the rate increases as the pH moves away from the isoelectric point (minimum rate) around pH 7. unm.eduroyalholloway.ac.uk However, very high catalyst concentrations can lead to other effects, such as changes in solubility or ionic strength, which can also affect the reaction profile. europa.eu

Table 2: Effect of Catalyst Type on Reaction Profile

Catalyst Type Primary Effect on Rate Favored Reaction Resulting Structure of Condensate
Acid (e.g., HCl) Accelerates hydrolysis via protonation of alkoxy groups. unm.eduroyalholloway.ac.uk Hydrolysis Linear, weakly branched polymers. unm.edu

Iv. Polymerization and Cross Linking of Propylsilanetriol

Step-Growth Polymerization Mechanisms involving Silanetriols

The polymerization of propylsilanetriol and other silanetriols proceeds via a step-growth mechanism. This type of polymerization involves the stepwise reaction between the functional groups of the monomers. libretexts.orgwikipedia.org Initially, monomers react to form dimers, which then react with other monomers or dimers to form trimers and larger oligomers. This process continues until long polymer chains or networks are formed. libretexts.orgwikipedia.org A key characteristic of step-growth polymerization is that high molecular weight polymers are only formed at a high extent of reaction. wikipedia.org

The primary reaction in the polymerization of this compound is the polycondensation of its silanol (B1196071) groups. This reaction involves the condensation of two silanol groups to form a siloxane bond (Si–O–Si) and a molecule of water. researchgate.net This process is a type of condensation polymerization, a class of step-growth polymerization where a small molecule, in this case water, is eliminated during each step. wikipedia.org

The condensation reaction can be catalyzed by both acids and bases. paint.org In acidic conditions, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. Under basic conditions, a silanol group is deprotonated to form a silanolate anion, which is a stronger nucleophile and readily attacks another neutral silanol group. The rate of condensation is generally slowest at a neutral pH.

The reaction conditions, such as pH and temperature, significantly influence the rate and extent of polycondensation. For instance, condensation is accelerated in acidic or alkaline conditions.

Table 1: Factors Affecting this compound Polycondensation

Factor Effect on Condensation Rate
pH Accelerated in acidic or alkaline conditions; slowest at neutral pH.
Temperature Higher temperatures generally increase the reaction rate.

| Catalyst | Acids, bases, and organometallic compounds can accelerate the reaction. paint.org |

The sequential polycondensation of this compound's three silanol groups leads to the formation of a highly cross-linked three-dimensional network structure. yok.gov.tr The backbone of this network is composed of repeating siloxane (Si–O–Si) linkages. researchgate.net As the polymerization proceeds, the viscosity of the reaction mixture increases, and eventually, a solid gel may be formed.

The formation of these polysiloxane networks is fundamental to the material properties derived from this compound. The strong and stable Si-O-Si bonds contribute to the thermal and chemical stability of the resulting polymer. The cross-linked nature of the network provides mechanical strength and durability.

Network Formation and Structure Evolution

The evolution of the polymer network from this compound monomers is a complex process that can be controlled to produce a variety of polymer architectures. The final structure of the network dictates the macroscopic properties of the material.

This compound can be used to form interpenetrating polymer networks (IPNs). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.orgnih.gov The networks are physically entangled, meaning they cannot be separated without breaking chemical bonds. wikipedia.org

In the context of silanetriols, an IPN can be formed by synthesizing a polysiloxane network from a this compound precursor in the presence of a second polymer or polymer network. For example, a polysiloxane network can be formed simultaneously with the radical gelation of an organic monomer like N-isopropylacrylamide (NIPAM), creating a hybrid organic-inorganic IPN. nih.gov This approach allows for the combination of properties from both the inorganic polysiloxane (e.g., thermal stability) and the organic polymer (e.g., thermo-responsiveness). nih.gov The synthesis of IPNs can be sequential, where one network is formed after the other, or simultaneous. wikipedia.orgnih.gov

The architecture of the polymer formed from this compound can be controlled by manipulating the reaction conditions. rsc.orgnumberanalytics.com This control is crucial for tailoring the material's properties for specific applications. numberanalytics.comlubrizol.com

Linear Oligomers: At low water content, the polymerization of this compound can favor the formation of linear or less branched oligomers.

Branched Polymers: As the condensation reaction progresses, particularly with a trifunctional monomer like this compound, branching becomes significant. taylorandfrancis.com The extent of branching can be influenced by factors such as monomer concentration and the presence of catalysts.

Colloidal Structures: Under certain conditions, the polymerization can lead to the formation of colloidal particles. For example, in cosmetic formulations, this compound can be part of colloidal suspensions of nanoparticles. onlinelocally.co.uk

The ability to control the polymer architecture—from linear chains to highly branched structures and even discrete colloidal particles—is a key advantage of using silanetriol precursors. rsc.orgtaylorandfrancis.com

Table 2: Control of Polymer Architecture from this compound

Polymer Architecture Influencing Factors Resulting Properties
Linear Low water content. Soluble, lower viscosity.
Branched Higher monomer functionality, controlled catalysis. taylorandfrancis.com Increased viscosity, precursor to network formation. taylorandfrancis.com

| Colloidal | Specific formulation conditions, presence of surfactants or other stabilizing agents. onlinelocally.co.uk | Dispersions with high surface area. |

The cross-linking of this compound primarily occurs through the condensation of its silanol groups. researchgate.netresearchgate.net However, other cross-linking pathways can be employed, particularly when this compound is co-polymerized with other monomers or used in more complex formulations.

The cross-linking process involves the reaction of hydroxyl groups on the polymer with hydrolysable groups on a cross-linker, resulting in a three-dimensional network. researchgate.net In the case of this compound, the molecule itself acts as a cross-linker due to its trifunctionality.

The development of cross-linked silanol components is essential for creating robust and stable materials. The density of cross-links, which can be controlled by the reaction conditions and the functionality of the monomers, will determine the final mechanical and chemical properties of the polymer.

Controlled Polymerization Strategies Utilizing this compound

Controlled polymerization techniques are essential for designing polysiloxane materials with specific molecular weights, architectures, and functionalities. While traditional condensation of this compound is often catalyzed by temperature or changes in pH, light-induced methods provide superior spatial and temporal control over the network formation.

Photoinitiated polymerization offers a sophisticated method for creating tunable polysiloxane networks from this compound. This approach relies on the use of photoinitiators that, upon exposure to light of a specific wavelength, generate reactive species capable of initiating or catalyzing the condensation of the silanol groups on the this compound monomer.

One theoretical pathway for the photoinitiated polymerization of this compound involves a photo-induced sol-gel process. In such a system, a photoinitiator is added to a solution of this compound. Irradiation with light would then trigger the condensation reaction, leading to the formation of a cross-linked polysiloxane network. The properties of this network, such as its density, porosity, and mechanical strength, could be precisely tuned by controlling the parameters of the light exposure.

Research on related siloxane systems has demonstrated the feasibility of using light to control network formation. For instance, studies on silane-acrylate resins show that photopolymerization can produce homogeneous network architectures with tunable thermomechanical properties. nih.gov While these systems involve radical polymerization of acrylate (B77674) groups rather than direct condensation of silanols, the underlying principle of using light to dictate network structure is transferable. A hypothetical photoinitiated system for this compound could similarly allow for the creation of materials with a wide range of properties, from soft gels to rigid solids, by adjusting the photo-reaction conditions.

A key advantage of photoinitiation is the ability to create spatially patterned materials. By using masks or focused light beams, the polymerization of this compound could be confined to specific areas, enabling the fabrication of complex three-dimensional structures and functional surfaces.

Potential Photoinitiated Technique Proposed Mechanism Tunable Network Properties Supporting Analogy
Photo-induced PolycondensationDirect light-triggered condensation of Si-OH groupsCross-link density, porosity, mechanical stiffnessPhoto-chemically induced polycondensation of phenolic resins rsc.org
Photo-catalyzed Sol-Gel ProcessPhoto-generated acid or base catalyzes Si-OH condensationGelation time, network homogeneity, final morphologyPhotoinduced sol-gel reactions in other siloxane systems mdpi.com
Dual-Cure SystemsCombination of photo-curing and thermal curingMechanical strength, toughness, cure depthPhoto-thermal dual curing of other resin compositions google.com

This table presents hypothetical applications of photoinitiation to this compound based on established principles in polymer chemistry.

The rate and mechanism of this compound condensation are highly dependent on pH. This sensitivity can be exploited through the use of "photobuffers," more formally known as photo-acid generators (PAGs) or photo-base generators (PBGs). These compounds are latent catalysts that release an acid or a base upon irradiation, allowing for precise, light-mediated control over the polymerization reaction. fujifilm.com

A photo-base generator (PBG) , when added to a this compound formulation, would remain inert until exposed to light. Upon irradiation, the PBG decomposes to produce a basic species (e.g., an amine). fujifilm.comtuwien.at This in-situ generation of a base would then catalyze the condensation of the silanol groups, initiating the formation of the polysiloxane network. Conversely, a photo-acid generator (PAG) would release an acid upon illumination, also catalyzing the condensation, but potentially leading to a different network structure compared to base catalysis.

This ability to switch on a catalyst with light provides a powerful tool for controlling the polymerization. For example, one could initiate polymerization at a specific time or in a specific location within a sample. Furthermore, by selecting a PAG or a PBG, one can choose between acid- or base-catalyzed condensation, which can influence the final properties of the polymer network.

Light dosage , which encompasses both the intensity and duration of light exposure, is a critical parameter in these photo-controlled systems. The amount of acid or base generated from a photobuffer is directly proportional to the number of photons absorbed. Therefore, by carefully controlling the light dosage, one can control the concentration of the catalyst.

Low Light Dosage: A low intensity or short exposure time will generate a small amount of catalyst. This can lead to a slower polymerization rate, potentially resulting in a more ordered and homogeneous network with a higher degree of cross-linking.

High Light Dosage: A high intensity or long exposure can rapidly generate a high concentration of the catalyst, leading to a fast polymerization. This may be desirable for rapid prototyping applications but could potentially lead to a more heterogeneous network structure.

The relationship between light dosage and the resulting polymer properties allows for fine-tuning of the material. Research on other photocuring systems has shown that light intensity has a strong effect on the storage modulus and other mechanical properties of the final polymer network. mdpi.com Similarly, for a this compound system, adjusting the light dosage could switch the polymerization from forming a soft, loosely cross-linked gel to a hard, densely cross-linked solid. This level of control is crucial for applications requiring materials with precisely defined characteristics.

Parameter Effect on Polymerization Anticipated Outcome for this compound Network
Photobuffer Type Determines catalytic pathway (acid vs. base)Can switch between different network morphologies and properties
Low Light Dosage Low concentration of photogenerated catalyst, slow reactionMore ordered, homogeneous network; potentially higher final conversion
High Light Dosage High concentration of photogenerated catalyst, rapid reactionFaster gelation; potentially less homogeneous network structure
Patterned Light Localized generation of catalystSpatial control over network formation (3D printing, microfabrication)

This table outlines the expected influence of photobuffers and light dosage on the controlled polymerization of this compound, based on principles from photopolymerization science. fujifilm.comtuwien.atmdpi.com

V. Sol Gel Chemistry and Propylsilanetriol in Material Synthesis

Principles of Sol-Gel Processing with Silanetriols

The foundation of sol-gel processing with silanetriols like propylsilanetriol lies in two primary chemical reactions: hydrolysis and polycondensation. wikipedia.orggoogle.com These reactions convert small molecules, such as metal alkoxides, into a solid material. wikipedia.org

Integration of Hydrolysis and Polycondensation Processes

The sol-gel process commences with the hydrolysis of precursors, typically metal alkoxides, in a solvent. numberanalytics.com In the context of this compound, its precursor, often an n-propyltrimethoxysilane, undergoes hydrolysis where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) upon reaction with water. google.commdpi.com This reaction can be catalyzed by either an acid or a base. mdpi.com

Following or concurrently with hydrolysis, the newly formed hydroxyl groups on the silanetriol molecules react with each other or with remaining alkoxy groups in a series of condensation reactions. mdpi.comacs.org This polycondensation process results in the formation of siloxane bonds (Si-O-Si), creating a growing network of interconnected silicon and oxygen atoms. wikipedia.org The liberation of small molecules like water or alcohol accompanies this step. wikipedia.org The intricate balance and interplay between hydrolysis and polycondensation are critical, as they dictate the structure of the resulting network, which can range from linear chains to complex three-dimensional frameworks. wikipedia.orgresearchgate.net

The reaction conditions, including pH, temperature, solvent type, and precursor concentration, significantly influence the rates of both hydrolysis and condensation, thereby affecting the final material's properties. numberanalytics.comacs.org For instance, acid catalysis tends to produce denser gels, while base-catalyzed pathways often result in more porous structures. mdpi.com

Gelation Dynamics and Aging Phenomena in Silanetriol Systems

As polycondensation proceeds, the sol gradually increases in viscosity until it transitions into a gel, a point known as the gel point. azonano.com At this stage, a continuous solid network has formed, encapsulating the remaining liquid phase. wikipedia.orgazonano.com The dynamics of gelation are influenced by factors such as precursor concentration and temperature, which affect the reaction kinetics and the resulting gel's porosity and morphology. azonano.com

After the initial gel formation, the material continues to evolve in a process called aging. unm.eduarxiv.org During aging, several phenomena can occur within the gel network. These include further polycondensation, where remaining reactive groups continue to form new siloxane bonds, leading to a strengthening and stiffening of the network. researchgate.netunm.edu Additionally, structural rearrangements can take place, driven by thermal energy or internal stress relaxation. arxiv.org Another key aspect of aging is dissolution and reprecipitation, where smaller particles or more soluble parts of the network dissolve and reprecipitate onto more stable structures. This process, often referred to as Ostwald ripening, can lead to a coarsening of the texture and changes in pore structure. unm.edu The aging process is crucial for tailoring the final properties of the siliceous gel. unm.edu

Control over Material Morphology and Structure

The use of this compound and other silanetriols in sol-gel synthesis offers a high degree of control over the final material's morphology and structure. researchgate.net By carefully manipulating reaction parameters, it is possible to engineer materials with specific characteristics.

Synthesis of Colloidal Silica (B1680970) Nanomaterials via Silanization

This compound and its derivatives are utilized in the surface modification of colloidal silica nanoparticles, a process known as silanization. This involves grafting the silanetriol onto the surface of pre-existing silica nanoparticles. nih.gov The propyl groups introduced by this compound can alter the surface properties of the silica, for example, by influencing its hydrophobicity. The high density of silanol (B1196071) groups (Si-OH) present on the surface of colloidal silica nanoparticles, formed during low-temperature synthesis, provides reactive sites for this functionalization. nih.gov This surface modification is a key strategy for creating "safe-by-design" nanomaterials with enhanced stability and functionality for applications such as in paints. nih.gov

Tailoring Particle Size and Shape in Sol-Gel Reactions

The size and shape of nanoparticles synthesized via the sol-gel method can be precisely controlled by adjusting various reaction parameters. researchgate.netcatalysis.blog Key factors that influence the final particle size include:

Temperature: Higher reaction temperatures generally lead to faster hydrolysis and condensation rates, which can result in the formation of more secondary particles and faster nucleation kinetics. mdpi.com However, temperatures above a certain point can cause increased aggregation, leading to larger particles. mdpi.com

pH (Catalyst Concentration): The concentration of the catalyst, such as ammonia, significantly impacts particle size. mdpi.com Different concentration ranges allow for the precise tuning of particle size within specific nanometer scales. mdpi.com

Precursor and Water Concentration: The concentrations of the silane (B1218182) precursor and water also play a crucial role in influencing hydrolysis and nucleation rates, which in turn control the primary particle number and size. mdpi.com

Aging Time: Decreasing the aging time can help in controlling the particle size and preventing excessive growth and agglomeration. researchgate.net

By systematically varying these parameters, researchers can synthesize highly monodisperse and spherical silica nanoparticles with tailored sizes ranging from a few nanometers to several hundred nanometers. mdpi.com

Engineering of Pore Structure in Siliceous Gels

The porous architecture of siliceous gels is a critical characteristic that can be engineered for specific applications. mdpi.com The sol-gel process allows for the creation of materials with a wide range of pore sizes, from micropores (<2 nm) to mesopores (2-50 nm) and macropores (>50 nm). mdpi.com

Several strategies are employed to control the pore structure:

Phase Separation: The addition of polymers, such as poly(ethylene oxide), can induce phase separation during the sol-gel process, leading to the formation of macropores. mdpi.com The gelation temperature plays a significant role in this process; lower temperatures can result in a bimodal pore structure with both macropores and mesopores, while higher temperatures tend to produce predominantly mesoporous materials. mdpi.com

Surface Tension of Pore Fluid: The surface tension of the solvent within the pores during the drying stage significantly affects the final pore structure. unm.edu Exchanging the pore fluid with aprotic solvents of varying surface tensions before drying can linearly control the surface area and pore volume of the resulting xerogel. unm.edu

Aging Conditions: As discussed earlier, aging the wet gel under different conditions (time, temperature, pH, and solvent) can considerably alter the pore structure through continued polymerization and dissolution/reprecipitation processes. unm.edu

This ability to tailor the pore structure is essential for applications in areas such as thermal insulation, filtration, and catalysis, where the performance is directly linked to the material's porosity. mdpi.com

Doping and Surface Functionalization in Sol-Gel Derived Materials

The sol-gel method offers significant advantages for the modification of materials through doping and surface functionalization. isca.injwent.net Doping involves the introduction of impurities into a material to alter its properties, while surface functionalization modifies the surface of a material with specific chemical groups to impart desired functionalities. jwent.netrsc.org The sol-gel process allows for the uniform incorporation of dopants at a molecular level, leading to materials with high chemical purity and homogeneity. jwent.net

Homogeneous Incorporation of Doping Agents via Sol-Gel Routes

The sol-gel technique is particularly effective for achieving a homogeneous distribution of doping agents within a material matrix. jwent.netrsc.org This is because the dopants can be introduced into the initial precursor solution (the "sol"), ensuring their uniform dispersal throughout the resulting gel and final material. isca.in This method provides excellent control over the stoichiometry and concentration of the dopant, which is crucial for tailoring the material's properties. mdpi.com

Various doping agents, including metal ions and non-metal elements, can be incorporated into materials like titanium dioxide (TiO2) using the sol-gel method to enhance their photocatalytic activity or other properties. jwent.netmdpi.com For instance, doping TiO2 with metal ions can improve the trapping of electrons, thereby inhibiting the rapid recombination of electron-hole pairs, a common limitation in its performance. jwent.net Similarly, non-metal doping can reduce the bandgap of TiO2, allowing it to absorb a broader spectrum of light. jwent.net

Modified sol-gel methods have been developed to further improve the homogeneity and morphology of doped nanoparticles. nih.gov Techniques such as using a double-jacketed cooling system to control reaction temperature, ultrasonication to minimize particle agglomeration, and the use of different alcohols to delay gel formation have been shown to produce morphologically homogeneous catalyst nanoparticles. nih.gov

Below is a table summarizing various doping agents and their effects when incorporated into materials via the sol-gel process, as reported in different studies.

Dopant Matrix Material Effect of Doping Reference
Metal IonsTitanium Dioxide (TiO2)Improves electron trapping, inhibits electron-hole recombination. jwent.net
Non-Metal IonsTitanium Dioxide (TiO2)Reduces the bandgap of TiO2. jwent.netmdpi.com
Fluorine (F) and Nitrogen (N)Zinc Oxide (ZnO)Alters lattice parameters, crystallite sizes, and optical transparency. mdpi.com mdpi.com
Neodymium (Nd³⁺)Silica-Lanthanum Fluoride (SiO₂-LaF₃)Enables luminescence and optical applications. rsc.org rsc.org
Molybdenum (Mo)Titanium Dioxide (TiO2)Improves morphology and photocatalytic performance. nih.gov nih.gov
Chromium (Cr)Titanium Dioxide (TiO2)Induces p-type semiconducting behavior for gas sensing applications. purdue.edu purdue.edu
Zirconium (Zr)Titanium Dioxide (TiO2)Enhances photocatalytic hydrogen evolution. researchgate.net researchgate.net

Surface Functionalization of Inorganic Matrices with this compound Moieties

Surface functionalization of inorganic materials with organosilanes, such as those that form this compound moieties upon hydrolysis, is a key strategy for tailoring their surface properties and improving their performance in various applications. rsc.orgnih.gov this compound itself is a product of the hydrolysis of precursors like triethoxy(propyl)silane. The propyl groups provide hydrophobic characteristics, while the silanetriol groups can form strong covalent bonds (Si-O-Si) with the surface of inorganic materials like silica.

This functionalization is critical for creating hybrid materials that combine the properties of both the inorganic matrix and the organic functional group. The process typically involves the reaction of the silanol groups of this compound with hydroxyl groups present on the surface of the inorganic substrate.

A notable application of this surface modification is in the development of more stable colloidal silica nanoparticles for use in paints. nih.gov Surface modification with organosilane groups, such as 3-(2,3-dihydroxypropoxy)propyl)silanetriol, has been shown to enhance the colloidal stability of silica nanoparticles. nih.gov This functionalization can also influence the nanoparticles' interaction with biological systems, with studies showing that increased silane functionalization can reduce in vitro cytotoxicity and pro-inflammatory responses. nih.gov

The table below details research findings on the surface functionalization of inorganic materials with this compound and related organosilanes.

Functionalizing Agent Precursor Inorganic Matrix Purpose/Effect of Functionalization Key Research Finding Reference
Triethoxy(propyl)silaneNanoparticlesSurface functionalization for nanocomposites and hybrid materials.Precursor for this compound moieties.
3-(2,3-dihydroxypropoxy)propyl)silanetriolColloidal Silica (SiO₂) NanoparticlesEnhance colloidal stability in paints and reduce biological hazard.Increased silane functionalization correlates with reduced in vitro toxicity. nih.gov nih.gov
3-Glycidoxypropyltrimethoxysilane (GPTMS)Stainless SteelControlled surface hydrophilicity and reduced protein adsorption.Polymer grafting of GPTMS leads to lower protein adsorption. researchgate.net

Vi. Advanced Derivatives and Conjugates of Propylsilanetriol

Stereochemical Aspects in Propylsilanetriol Derivatives

The development of this compound derivatives with stereogenic silicon centers represents a sophisticated area of organosilicon chemistry. Access to enantiomerically pure Si-stereogenic compounds is crucial for applications in asymmetric catalysis, materials science, and medicinal chemistry where specific three-dimensional arrangements are required. nih.gov

Creating a chiral center at the silicon atom in a this compound derivative requires precise control over the spatial arrangement of the four different substituents attached to it. Several strategies have been developed for the enantioselective synthesis of Si-stereogenic compounds, which are applicable to silanetriol precursors.

One of the most effective methods is the catalytic asymmetric desymmetrization of prochiral silanes. nih.govacs.org This approach starts with a symmetric precursor, such as a diarylsilanediol or a dipropylsilanediol, which has two identical groups attached to the silicon. A chiral catalyst then selectively transforms one of these groups, breaking the symmetry and creating a chiral center with high enantioselectivity. nih.govacs.org

Key asymmetric reactions include:

Asymmetric Hydrolytic Oxidation: The catalytic asymmetric hydrolytic oxidation of dihydrosilanes can produce silicon-stereogenic silanols with high chemo- and stereoselectivity. nih.gov

Enantioselective C-H Silylation: Transition metal-catalyzed intramolecular C-H silylation can form cyclic silanes with a stereogenic silicon center. rsc.orgacs.org Iridium and rhodium catalysts are often employed for these transformations. rsc.org

Organocatalytic Silylation: Chiral organocatalysts, such as bifunctional imidazole-containing molecules, can catalyze the desymmetrization of prochiral silanediols by selectively silylating one of the hydroxyl groups, affording Si-stereogenic siloxanols in high yields and enantioselectivity. nih.govacs.org

The table below outlines major approaches to generating Si-stereogenic centers.

Synthetic StrategyPrecursor TypeCatalyst TypeResulting Chiral MoietyReference
DesymmetrizationProchiral Silanediol (B1258837)Chiral Organocatalyst (e.g., imidazole-based)Si-Stereogenic Siloxanol nih.govacs.org
Asymmetric C-H SilylationDihydrosilaneChiral Transition Metal Complex (e.g., Ir, Rh)Si-Stereogenic Cyclic Silane (B1218182) rsc.orgacs.org
Asymmetric Hydrolytic OxidationDihydrosilaneChiral Copper ComplexSi-Stereogenic Silanol (B1196071) nih.gov

This interactive table summarizes key methods for the enantioselective synthesis of molecules with chiral silicon centers.

The success of enantioselective synthesis of Si-stereogenic centers is critically dependent on the choice of the chiral catalyst and its associated ligands. The ligand creates a chiral environment around the metal center, which directs the reactants to approach in a specific orientation, favoring the formation of one enantiomer over the other.

Transition Metal Catalysis: In transition metal-catalyzed reactions, such as C-H silylation, chiral ligands like bisphosphines (e.g., BINAP derivatives) and N,N-ligands (e.g., pyridyl oxazolidines) are commonly used with rhodium and iridium catalysts. nih.gov The steric and electronic properties of these ligands are fine-tuned to maximize enantioselectivity for a specific substrate and reaction type. nih.govmdpi.com The structure of the ligand backbone and the coordinating heteroatoms are key to imparting stereocontrol. nih.gov

Organocatalysis: In organocatalytic desymmetrization of silanediols, bifunctional catalysts play a crucial role. For example, a chiral imidazole-based catalyst can act as both a Lewis base to activate the silylating agent and a hydrogen-bond donor/acceptor to orient the silanediol substrate. nih.gov This dual activation mechanism, facilitated by the precise geometry of the chiral catalyst, is responsible for the high levels of stereoselectivity observed. nih.govacs.org The interaction, often involving hydrogen bonding between the catalyst and the silanol groups, stabilizes the transition state leading to the desired enantiomer. nih.govescholarship.org

The development of novel chiral silanol-containing ligands is also an emerging area, where the Si-OH group itself participates in coordinating the metal center, offering new modes of catalytic activity and stereocontrol. nih.govchemrxiv.org

Vii. Reaction Kinetics and Mechanistic Investigations of Propylsilanetriol Systems

Quantitative Kinetic Studies of Hydrolysis and Condensation

The hydrolysis rates are significantly influenced by the pH of the solution, temperature, and the size of the alkoxy groups on the precursor silicon atom. Generally, the hydrolysis reaction is catalyzed by both acids and bases, with the rate being slowest at a neutral pH of around 7. For instance, the half-life for the hydrolysis of a related silane (B1218182) can be as short as a few minutes at pH 5 but extends to several hours at pH 7.

Condensation reactions are also accelerated by acidic or alkaline conditions. Under acidic conditions, protonation of a silanol (B1196071) group makes it more susceptible to nucleophilic attack by another silanol. In alkaline conditions, a silanol group is deprotonated to form a more nucleophilic silanolate anion, which then reacts with a neutral silanol. unm.edu

The rate of a chemical reaction is described by a rate law, which expresses the rate as a function of the concentration of the reactants and a rate constant (k). The exponents of the concentration terms in the rate law are known as the reaction orders. numberanalytics.com For the hydrolysis of an alkoxysilane, the general rate law can be expressed as:

Rate = k[Silane]m[H₂O]n

where 'm' and 'n' are the reaction orders with respect to the silane and water, respectively. These orders must be determined experimentally. tcd.ie

Common experimental methods to determine reaction order include the method of initial rates and graphical methods using integrated rate laws. numberanalytics.comuri.edusolubilityofthings.com The method of initial rates involves measuring the reaction rate at the very beginning of the reaction for different initial concentrations of reactants. libretexts.org By systematically varying the concentration of one reactant while keeping others constant, the order with respect to that reactant can be determined. libretexts.org Graphical methods involve plotting concentration-time data in different ways; a linear plot of concentration vs. time indicates a zero-order reaction, ln(concentration) vs. time indicates a first-order reaction, and 1/concentration vs. time indicates a second-order reaction. uri.edusolubilityofthings.com

For the acid-catalyzed hydrolysis of alkyltrialkoxysilanes, the reaction is typically found to be first order with respect to the silane and first order with respect to the acid catalyst (hydronium ion). ingentaconnect.com The rate constants are influenced by the electronic and steric effects of the alkyl group attached to the silicon. Electron-withdrawing groups can significantly increase the rate of hydrolysis. ingentaconnect.com

Table 1: Rate Constants for Hydronium Ion Catalyzed Hydrolysis of Various Alkyltrialkoxysilanes in Aqueous Solution at 25°C This table presents data for related alkyltrialkoxysilanes to illustrate the effect of the alkyl group on the hydrolysis rate constant, as specific data for propylsilanetriol under these exact conditions is not readily available in the cited literature.

Alkyl Group (R in R-Si(OR')₃)Rate Constant, k (M⁻¹s⁻¹)
Methyl0.174
Ethyl0.066
n-Propyl0.045
Isopropyl0.011
Chloromethyl71.0
Data sourced from Pohl and Osterholtz ingentaconnect.com. The silanes are tris(2-methoxyethoxy)silanes.

A rate law is an equation that links the reaction rate with the concentrations of reactants. tcd.ie It is derived from experimental data and cannot be simply predicted from the reaction stoichiometry. tcd.ie The general form of a rate law is:

Rate = k[A]m[B]n...

where k is the rate constant, [A] and [B] are reactant concentrations, and m and n are the experimentally determined reaction orders. tcd.ie

For the hydrolysis of propyltrialkoxysilane, once the reaction orders (m and n) are determined using methods like those described in 7.1.1, the rate constant 'k' can be calculated by plugging in the known rate and concentration values from any of the experiments. tcd.ie

For example, if the hydrolysis of propyltriethoxysilane (PTES) is found to be first order in PTES and first order in H⁺, the differential rate law would be:

Rate = -d[PTES]/dt = k[PTES][H⁺]

The integrated form of this rate law can then be used to predict the concentration of the reactant at any given time. uri.edu The study of these reactions is often complex because hydrolysis and condensation occur concurrently. Techniques like 29Si NMR spectroscopy are invaluable for identifying and quantifying the various intermediate species (e.g., partially hydrolyzed silanes, dimers, and other oligomers) as the reaction progresses, providing the detailed data needed to derive comprehensive rate laws. unavarra.esresearchgate.net

Analysis of Complex Reaction Schemes

The conversion of this compound into a polysiloxane network is not a single-step reaction but a complex sequence of reversible hydrolysis and irreversible condensation steps. This leads to a multitude of possible intermediate species and reaction pathways. Analyzing such a complex system requires simplifying assumptions to make the kinetics tractable.

In complex reaction mechanisms involving multiple steps, intermediates are often formed. The quasi-steady-state approximation (QSSA) and the quasi-equilibrium approximation (QEA) are two powerful tools used to simplify the kinetic analysis. gelest.com

The quasi-steady-state approximation assumes that the concentration of a highly reactive, short-lived intermediate remains constant for most of the reaction time. This means its rate of formation is approximately equal to its rate of consumption. This assumption is applied to species, not reactions.

The quasi-equilibrium approximation is used when a reversible reaction step is much faster than the subsequent steps in the mechanism. gelest.com It assumes that this fast step reaches a state of near-equilibrium. gelest.com For example, in the base-catalyzed condensation of this compound, the initial deprotonation of a silanol to form a silanolate anion is a rapid, reversible step. The subsequent reaction of this anion with a neutral silanol is much slower. unm.edu Therefore, the QEA can be applied to the initial deprotonation step, allowing the concentration of the reactive silanolate intermediate to be expressed in terms of the this compound concentration and an equilibrium constant. unm.edu Similarly, during sol-gel synthesis, the initial hydrolysis reactions may reach a state of quasi-equilibrium before significant condensation occurs. researchgate.net

Catalytic Effects on Reaction Rates and Chemoselectivity

Catalysts increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. gantrade.com For this compound systems, catalysis is essential for controlling the rates of both hydrolysis and condensation.

The hydrolysis and condensation of silanes are subject to both general acid and general base catalysis. ingentaconnect.com This means the rate is proportional to the concentration of all acidic or basic species in the solution, not just H⁺ or OH⁻. ingentaconnect.com For example, acetate (B1210297) buffers can catalyze the condensation of alkylsilanetriols. ingentaconnect.com The choice of catalyst can dramatically affect the reaction rate. For instance, certain metal-containing catalysts, such as dibutyltin (B87310) dilaurate, have been found to significantly accelerate the hydrolysis of alkoxysilanes, achieving rates comparable to those seen in strongly acidic aqueous solutions. researchgate.netcolab.ws

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net In the context of organofunctional silanes, which have both hydrolyzable alkoxy groups and a non-hydrolyzable organic functional group (like the propyl group), chemoselectivity is inherent. russoindustrial.ru The Si-OR bonds are targeted for hydrolysis and condensation, while the Si-Propyl bond remains intact. russoindustrial.ru

More broadly, the choice of catalyst and reaction conditions can influence the selectivity between condensation reactions, leading to different polymer structures. Acid catalysis tends to promote the formation of more linear or chain-like oligomers because the condensation rate is slower than the hydrolysis rate, allowing silanols to form before they extensively condense. gelest.com Conversely, base catalysis leads to faster condensation rates, often resulting in more compact, highly branched, or crosslinked networks. gelest.com This control over the resulting polymer architecture is critical for tailoring the properties of the final material for specific applications. gantrade.com

Elucidating Acid-Base Catalysis Kinetics

Acid Catalysis: In acidic media (pH < 4), the reaction mechanism involves the protonation of a silanol group in a rapid initial step. nih.gov This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a neutral silanol group from another molecule. nih.gov This pathway generally leads to the formation of less branched, more linear or ramified polymer structures. gelest.com The condensation rate under acidic conditions for a generic silanetriol has been shown to be first order with respect to the catalyst (H⁺) and second order with respect to the silanetriol concentration. unm.edu

The rate law can be expressed as: -d[RSi(OH)₃]/dt = k[RSi(OH)₃]²[H⁺] unm.edu

This kinetic behavior is consistent with a bimolecular displacement mechanism (such as Sₙ2-Si). unm.edu

Base Catalysis: Under basic conditions (pH > 7), the mechanism proceeds via the deprotonation of a silanol to form a highly reactive silanolate anion. unm.eduingentaconnect.com This potent nucleophile then attacks the neutral silicon atom of another silanetriol molecule. nih.govingentaconnect.com This process tends to favor the attack on more acidic silanol groups, leading to the formation of more highly branched and condensed clusters. nih.gov The condensation rate is observed to be first order in hydroxide (B78521) ion concentration and second order in the silanetriol concentration. unm.edu

The rate law under basic conditions is: -d[RSi(OH)₃]/dt = k[RSi(OH)₃]²[OH⁻] unm.edu

Kinetic studies on analogous organotrialkoxysilanes, which hydrolyze to form silanetriols, show that hydroxide ion catalysis can be significantly more effective than hydronium ion catalysis. europa.eu

Table 1: Influence of pH on Silanetriol Condensation Kinetics

Catalytic ConditionCatalystProposed MechanismKinetic Order (Silanetriol)Kinetic Order (Catalyst)Resulting Structure Type
Acidic (pH < 4)H⁺Protonation of Si-OH, followed by nucleophilic attack by neutral silanol. nih.govSecond Order unm.eduFirst Order unm.eduLess branched, linear clusters. nih.govgelest.com
Basic (pH > 7)OH⁻Deprotonation to form silanolate anion, followed by nucleophilic attack on neutral silanol. unm.eduingentaconnect.comSecond Order unm.eduFirst Order unm.eduMore branched, condensed clusters. nih.gov

Transition State Analysis in Catalyzed this compound Reactions

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the transition states of silanetriol condensation reactions. nih.gov These investigations analyze the high-energy intermediate structures that form during the reaction, allowing for the calculation of activation energy barriers.

For the dimerization of hydroxymethylsilanetriol, a close structural analog of this compound, DFT calculations have explored different potential condensation mechanisms. acs.org The reaction typically proceeds via a nucleophilic attack of an oxygen atom from one monomer onto the silicon atom of a second monomer, forming a pentacoordinate silicon transition state. nih.govnih.gov

A theoretical study identified two primary mechanisms for dimerization:

Formation of a Si-O-Si bridge: This is the conventional condensation pathway. The reaction involves the nucleophilic attack of a silanol oxygen on the silicon atom of the second monomer. acs.org This leads to a pentacoordinate silicon intermediate, followed by the migration of a hydrogen atom to form a water molecule, which is then eliminated. acs.org

Formation of a Si-O-C-Si bridge: This alternative pathway involves the hydroxyl group of the organic substituent. nih.gov

Calculations show that the energy barrier for the formation of the traditional Si-O-Si bridge is lower than that for the Si-O-C-Si bridge, indicating that conventional condensation is the more favorable pathway. researchgate.net The presence of an explicit water molecule in the calculations was found to lower the activation barriers for the Si-O-Si bridge formation, suggesting a catalytic role for water. researchgate.net

Table 2: Calculated Activation Energy Barriers for Dimerization of Hydroxymethylsilanetriol (an Analog)

Condensation MechanismFormed BridgeCalculated Activation Energy (ΔG‡)Reference
Conventional CondensationSi-O-Si27.6 kcal/mol acs.orgresearchgate.net
Alternative CondensationSi-O-C-Si31.8 kcal/mol researchgate.net
Conventional Condensation (with one explicit water molecule)Si-O-Si22.9 kcal/mol researchgate.net
Note: Calculations were performed using DFT methods (B3LYP/M06). acs.orgresearchgate.net Lower activation energy indicates a more kinetically favorable reaction pathway.

Experimental Techniques for Kinetic Measurements in Silanetriol Chemistry

The study of this compound condensation kinetics relies on techniques that can monitor the concentration of various silicon species over time. ingentaconnect.com Given the complexity of the simultaneous hydrolysis and condensation reactions, in-situ methods are particularly valuable. unm.edu

Spectroscopic Monitoring of Reaction Progress (e.g., 29Si NMR, FTIR)

²⁹Si NMR Spectroscopy: Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) is a powerful and direct method for studying silanetriol kinetics. researchgate.net It allows for the quantitative identification of different silicon environments as the condensation proceeds. ucsb.edu The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane bonds attached to it. researchgate.net

Typically, the monomeric this compound (a T⁰ species) shows a distinct resonance, which decreases in intensity over time. researchgate.net Concurrently, new peaks corresponding to dimers and oligomers with one (T¹), two (T²), and three (T³) siloxane bonds appear and evolve. researchgate.net By integrating the peak areas in spectra acquired over time, the concentration of each species can be determined, allowing for the calculation of reaction rate constants. researchgate.neteuropa.eu For instance, in studies of γ-glycidoxypropyltrimethoxysilane, the T⁰ silanetriol species appears around -38 ppm, while T¹ species are found between -47 and -49 ppm, T² between -55 and -60 ppm, and T³ between -60 and -70 ppm. researchgate.net

Table 3: Spectroscopic Signals for Monitoring Silanetriol Condensation

TechniqueSpecies / BondCharacteristic Signal / Wavenumber (cm⁻¹)Observation During Condensation
²⁹Si NMRMonomer (T⁰)~ -38 to -45 ppmDecreases
End-group (T¹)~ -47 to -52 ppmIncreases then may decrease
Middle-group (T²)~ -55 to -60 ppmIncreases
Cross-link site (T³)~ -60 to -70 ppmIncreases
FTIRSi-OH (Silanol)~3200-3750 (broad), ~890-950 (stretching)Appears (from hydrolysis) then decreases
Si-O-Si (Siloxane)~1000-1130 (asymmetric stretch)Increases
Note: Specific ²⁹Si NMR chemical shifts can vary depending on the organic substituent and solvent. researchgate.netresearchgate.net FTIR bands are approximate ranges. researchgate.net

Temperature Dependence of Reaction Rates and Arrhenius Parameters

The rates of this compound condensation reactions are dependent on temperature, generally following the Arrhenius equation. europa.eu Increasing the temperature accelerates both the hydrolysis of precursors and the subsequent condensation of the resulting silanetriols. europa.eueuropa.eu

Kinetic experiments performed at different temperatures allow for the determination of key Arrhenius parameters: the activation energy (Eₐ) and the pre-exponential factor (A). The activation energy represents the minimum energy required for the reaction to occur, while the pre-exponential factor relates to the frequency of molecular collisions in the correct orientation. These parameters are crucial for predicting reaction rates at various temperatures.

For example, a study on the hydrolysis of 3-aminopropyltriethoxysilane (B1664141), which forms the corresponding silanetriol, investigated the kinetics at 10, 25, and 35°C. europa.eu The reaction rate was found to increase with temperature, and Arrhenius parameters were calculated for both acid and base-catalyzed conditions. europa.eu Such data is essential for controlling reaction times and outcomes in industrial and laboratory settings.

Table 4: Example Arrhenius Parameters for Hydrolysis of an Analogous Aminosilane

Catalytic SpeciesActivation Energy (Eₐ) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Hydronium ion (H₃O⁺)42.71.1 x 10⁸ europa.eu
Hydroxide ion (OH⁻)58.22.0 x 10¹² europa.eu
Data from kinetic studies on 3-aminopropyltriethoxysilane hydrolysis, which produces a silanetriol. europa.eu

Viii. Computational and Theoretical Modeling of Propylsilanetriol Systems

Quantum Mechanical Approaches

Quantum mechanical (QM) methods, grounded in the principles of quantum mechanics, offer a highly accurate description of electronic structure and chemical bonding. mdpi.comutah.eduwiley-vch.de These approaches are essential for studying the intrinsic properties of molecules and the energetic landscapes of chemical reactions. For systems like propylsilanetriol, QM calculations are particularly valuable for elucidating molecular geometry, conformational preferences, and the mechanisms of hydrolysis and condensation. frontiersin.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. unibas.itnih.gov It provides a favorable balance between computational cost and accuracy, making it suitable for molecules the size of this compound and its oligomers. unibas.it DFT is employed to determine key structural parameters and to explore the molecule's conformational space.

Detailed research findings from DFT calculations on related organosilicon molecules provide a framework for understanding this compound. For instance, studies on similar silanes use functionals like B3-LYP with basis sets such as 6-311++G(d,p) to perform geometry optimizations. researchgate.net This process finds the lowest energy arrangement of atoms, yielding precise data on bond lengths, bond angles, and dihedral angles. nih.gov

Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around its single bonds, such as the Si-C and C-C bonds in the propyl chain. researchgate.net By performing potential energy scans across these dihedral angles, all stable conformers (rotational isomers) can be identified as minima on the potential energy surface. researchgate.netnih.gov The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature, based on the Boltzmann distribution. rsc.org The geometries obtained from these calculations can be compared with experimental results from techniques like X-ray diffraction and NMR spectroscopy for validation. unibas.it

Table 1: Representative Calculated Structural Parameters and Relative Energies for this compound Conformers (Illustrative Data) This table is illustrative, based on typical results for similar organosilanes calculated via DFT. Actual values would require specific computation for this compound.

ConformerKey Dihedral Angle (C-C-Si-O)Relative Energy (kcal/mol)Si-C Bond Length (Å)C-C-C Angle (°)
anti~180°0.001.885112.5
gauche~60°0.751.887112.2

The hydrolysis of this compound precursors (like propyltrimethoxysilane) and the subsequent condensation of this compound are multi-step reactions. Potential Energy Surface (PES) analysis is a critical computational tool for mapping out the intricate pathways of these reactions. libretexts.orgnih.gov A PES represents the energy of a chemical system as a function of the positions of its atoms, creating an energy landscape of valleys (reactants, intermediates, products) and mountain passes (transition states). libretexts.org

DFT calculations are used to locate the structures and energies of all stationary points along a proposed reaction coordinate, including reactants, transition states, intermediates, and products. researchgate.net For the hydrolysis of an alkoxysilane, this involves modeling the approach of water molecules, the breaking of the Si-OR bond, and the formation of the Si-OH bond. Studies on analogous systems show that water molecules can act as catalysts, lowering the activation energy barrier for the reaction by facilitating proton transfer. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the electronic details of small systems or single reaction steps, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of a much larger number of atoms and molecules over time. wikipedia.orgnih.gov MD simulations solve Newton's equations of motion for a system of particles, using a force field to describe the potential energy and forces between them. wikipedia.orgmdpi.com This approach allows for the simulation of complex processes like hydrolysis, condensation, and polymerization in a condensed phase (e.g., in solution), providing a dynamic view of the system's evolution. cam.ac.ukelifesciences.org

Reactive MD simulations, which employ force fields capable of describing bond formation and breaking, can be used to model the hydrolysis and condensation of this compound at the atomic level. nih.gov These simulations can track the trajectories of individual this compound and water molecules in a simulation box, observing the sequence of events that lead to reaction.

In a typical simulation, researchers can visualize and quantify:

Diffusion and Collision: How reactant molecules move through the solvent and encounter each other. cam.ac.uk

Hydrogen Bonding: The formation and breaking of hydrogen bonds between silanol (B1196071) groups and with water molecules, which is crucial for orienting the molecules for condensation. mdpi.com

Reaction Events: The precise moments of Si-O-Si bond formation during condensation. researchgate.net

By running simulations under various conditions (e.g., different temperatures, concentrations, pH), researchers can gain insights into how these factors influence reaction rates and pathways. nih.govmdpi.com MD provides a molecular-level movie of the chemical dynamics that complements the static energy information from PES calculations.

MD simulations are particularly powerful for modeling the polymerization of this compound monomers into a complex, three-dimensional polysiloxane network. cam.ac.ukmedcraveonline.com Starting with a collection of monomers in a simulation box, a reactive algorithm can be used to form Si-O-Si bonds between molecules that come within a certain reaction distance, mimicking the condensation process. cam.ac.ukgitlab.com

As the simulation progresses, the evolution of the polymer network can be characterized in detail. mdpi.com Key properties that can be tracked include:

Degree of Conversion: The percentage of silanol groups that have reacted over time. cam.ac.uk

Cluster Size Distribution: The growth of oligomers and the distribution of their sizes.

Gel Point: The point at which a single, system-spanning network is formed. cam.ac.uk

Cross-link Density: The number of cross-links per unit volume in the final network.

Structural Defects: The formation of loops or unreacted sites within the network structure. medcraveonline.com

These simulations provide a bottom-up understanding of how the final macroscopic properties of the resulting silicone material are determined by the molecular-level polymerization process. medcraveonline.com

Prediction of Vibrational and Spectroscopic Properties

Computational methods can accurately predict the vibrational spectra (e.g., Infrared and Raman) of molecules like this compound. researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and assigning specific absorption bands to particular molecular motions.

The primary method for this is to perform a DFT calculation to obtain the optimized molecular geometry and the corresponding Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements). researchgate.net Diagonalizing this matrix yields the harmonic vibrational frequencies and the normal modes, which describe the collective motions of the atoms for each vibration (e.g., stretching, bending, twisting). researchgate.netresearchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and other factors. To improve agreement, they are typically scaled by an empirical factor. researchgate.net A Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of different internal coordinates (like the stretching of a specific C-H bond or the bending of a Si-O-H angle) to each normal mode. This allows for an unambiguous assignment of the spectral peaks. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for this compound (Illustrative Data) This table is illustrative, based on typical results for similar organosilanes calculated via DFT. researchgate.net The assignments are based on Potential Energy Distribution (PED) analysis.

Calculated Frequency (cm⁻¹, scaled)Experimental Frequency (cm⁻¹)Assignment (Main PED Contribution)
3670~3675O-H stretch (free silanol)
2960~2962CH₃ stretch (asymmetric)
2925~2928CH₂ stretch (asymmetric)
2875~2878CH₂ stretch (symmetric)
1460~1465CH₂ scissoring
1100~1105Si-O stretch
910~915Si-OH deformation
740~742C-C stretch

Theoretical Prediction of Infrared (IR) and Raman Spectra

The vibrational spectra of this compound can be accurately predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). researchgate.netniscpr.res.inahievran.edu.tr Methods like the B3LYP functional combined with a sufficiently large basis set, such as 6-311++G(d,p), are commonly employed to calculate the harmonic vibrational frequencies of molecules. researchgate.netniscpr.res.in These calculations provide the positions (wavenumbers), intensities for IR absorption, and scattering activities for Raman spectra. d-nb.info

The process begins with the geometry optimization of the this compound molecule to find its minimum energy structure. Following optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. This results in a Hessian matrix, and its diagonalization yields the vibrational frequencies and the corresponding normal modes. psu.edu It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. niscpr.res.in

The predicted spectra allow for the definitive assignment of vibrational bands observed in experimental IR and Raman measurements. For this compound, key vibrational modes include:

O-H stretching: Associated with the silanol (Si-OH) groups.

C-H stretching: From the propyl group.

Si-O stretching: A characteristic vibration of the silanetriol moiety.

Si-C stretching: Linking the propyl group to the silicon atom.

Bending and rocking modes: Including Si-O-H bending and CH₂/CH₃ rocking and scissoring motions.

A hypothetical table of predicted vibrational frequencies for a stable conformer of this compound, based on typical DFT calculation outputs, is presented below.

Interactive Table: Hypothetical Predicted Vibrational Frequencies for this compound
Predicted Wavenumber (cm⁻¹, scaled)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)Vibrational Mode Assignment (Potential Energy Distribution)
~3670HighLowν(O-H) free
~3450Very HighMediumν(O-H) H-bonded
~2960MediumHighνₐₛ(CH₃)
~2935MediumHighνₐₛ(CH₂)
~2875LowMediumνₛ(CH₃)
~1460MediumLowδ(CH₂) scissoring
~1270LowMediumCH₂ wagging
~910Very HighLowν(Si-O)
~850HighMediumδ(Si-O-H)
~740MediumHighν(Si-C)

Note: This table is illustrative and contains hypothetical data. Actual values would be derived from specific DFT calculations.

Conformational Fingerprinting through Vibrational Analysis

This compound possesses conformational flexibility, primarily due to the rotation around the Si-C and C-C single bonds of the propyl chain. Different spatial arrangements of the propyl group relative to the Si(OH)₃ head result in various conformers, each with a distinct energy. researchgate.net Computational methods can explore the potential energy surface to identify these stable conformers and their relative energies. nih.gov

Vibrational analysis is a key tool for distinguishing between these conformers, a concept known as conformational fingerprinting. researchgate.net Each conformer, having a unique geometry, will exhibit a slightly different vibrational spectrum. While many bands may overlap, certain vibrational modes, particularly those involving the molecular backbone (e.g., C-C and Si-C stretching) and bending modes, are sensitive to the dihedral angles defining the conformation. These differences manifest as shifts in frequency and changes in the intensity of IR and Raman bands. nih.gov

For instance, a trans versus a gauche conformation in the propyl chain of this compound would lead to predictable differences in the fingerprint region (below 1500 cm⁻¹) of the vibrational spectra. By comparing theoretically predicted spectra for each possible low-energy conformer with high-resolution experimental spectra, it is possible to identify the specific conformers present in a sample and even their relative populations, especially in temperature-dependent studies. researchgate.net

Interactive Table: Hypothetical Vibrational Shifts Between Two this compound Conformers
Vibrational ModeConformer A (e.g., anti) Predicted Wavenumber (cm⁻¹)Conformer B (e.g., gauche) Predicted Wavenumber (cm⁻¹)Expected Spectral Change
CH₂ Rocking~890~905Shift in frequency
C-C Stretch~1020~1012Shift in frequency
Si-C Stretch~740~745Shift in frequency and intensity change
Skeletal Deformation~450~465New band may appear for one conformer

Note: This table is illustrative and contains hypothetical data to demonstrate the principle of conformational fingerprinting.

Theoretical Models for Polymer-Surface/Surfactant Interactions (if this compound derived polymers are involved)

When this compound is polymerized, forming poly(this compound), its interactions with surfaces and surfactants become critical for many applications. Theoretical and computational models are essential for understanding the mechanisms governing these complex interactions at the molecular level.

Polymer-Surface Interactions: The adsorption of poly(this compound) onto a substrate, such as silica (B1680970) or a metal oxide, can be modeled using several theoretical frameworks.

Self-Consistent Field (SCF) Theory: This mean-field theory can predict the equilibrium structure of adsorbed polymer layers, including layer thickness and density profiles. It models the polymer chains in an average potential field created by the surface and other chains, providing insights into adsorption behavior as a function of polymer concentration, solvent quality, and surface energy. researchgate.net

Molecular Dynamics (MD) Simulations: MD provides a more detailed, atomistic view of the dynamic process of polymer adsorption. wikipedia.orgrsc.org By numerically solving Newton's equations of motion for all atoms in the system (polymer, solvent, and surface), MD simulations can reveal the specific conformations of adsorbed chains, the role of individual functional groups (like Si-OH) in binding, and the dynamics of the adsorption process. nih.gov For poly(this compound), MD could elucidate how the propyl chains and silanol groups orient at different interfaces.

Polymer-Surfactant Interactions: The interaction between poly(this compound) and surfactants in aqueous solution is driven by a complex interplay of hydrophobic and electrostatic forces.

Mass Action and Binding Isotherm Models: These models describe the binding of surfactant molecules to the polymer chain. science.gov They can predict critical aggregation concentrations (CAC), where surfactants begin to form micelle-like aggregates along the polymer backbone, often conceptualized as a "pearls on a string" model. researchgate.net

Molecular Dynamics (MD) Simulations: Coarse-grained or all-atom MD simulations can visualize the self-assembly of polymer-surfactant complexes. nih.gov For a system containing poly(this compound), simulations could show how surfactant molecules associate with the hydrophobic propyl chains while interacting with the hydrophilic silanol backbone, and how these complexes behave in bulk solution or near an interface. naver.com These simulations are crucial for understanding how the polymer and surfactant synergistically or competitively interact to modify surface properties. psu.edursc.org

These computational approaches provide a predictive framework for designing and optimizing formulations containing this compound-derived polymers for specific applications, such as surface modification, stabilization of emulsions, or controlled deposition processes. researchgate.netscience.gov

Ix. Advanced Characterization Methodologies for Propylsilanetriol and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the molecular structure and reaction kinetics of propylsilanetriol. It offers a non-destructive means to obtain detailed information at the atomic level.

Silicon-29 (²⁹Si) NMR spectroscopy is particularly powerful for tracking the hydrolysis and condensation of organotrialkoxysilanes like propyltriethoxysilane, the precursor to this compound. researchgate.netunavarra.es The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment, providing a direct window into the reaction progress. unavarra.es

The hydrolysis of propyltriethoxysilane to this compound and the subsequent condensation reactions can be monitored by observing changes in the ²⁹Si NMR spectrum over time. researchgate.net Different silicon species, such as the initial trialkoxysilane, partially hydrolyzed intermediates, fully hydrolyzed this compound, and various condensed species (dimers, trimers, etc.), exhibit distinct chemical shifts. unavarra.es This allows for the identification and quantification of each species throughout the sol-gel process. researchgate.netunavarra.es

The kinetics of these reactions can be determined by analyzing the concentration profiles of the various silicon-containing species as a function of time. researchgate.netunavarra.es For instance, the concentration of the precursor typically shows an exponential decay, while the concentrations of intermediates and condensation products exhibit curves characteristic of sequential reactions. researchgate.netunavarra.es

Table 1: Representative ²⁹Si NMR Chemical Shifts for this compound Precursors and Reaction Species

Silicon Species Typical ²⁹Si NMR Chemical Shift (ppm) Significance
Propyltriethoxysilane (Precursor)-45 to -50Indicates the starting trialkoxysilane structure.
Partially Hydrolyzed SpeciesShift to higher field (less negative)Reflects the replacement of ethoxy groups with hydroxyl groups. unavarra.es
This compound (Fully Hydrolyzed)Further shift to higher fieldRepresents the monomeric silanetriol before condensation.
Dimeric and Oligomeric Species-55 to -65 (and more complex regions)Signals the formation of Si-O-Si bonds and the onset of polymerization.

Note: Exact chemical shifts can vary depending on solvent, concentration, pH, and temperature.

As condensation proceeds, the resulting oligomeric and polymeric species become increasingly complex. One-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for their structural elucidation. unisa.itcas.cz While high-resolution spectra can be obtained for shorter oligomers, significant signal broadening occurs with increasing molecular weight and solution viscosity. cas.cz

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR method that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and molecular weight. rsc.org This technique is valuable for analyzing the distribution of oligomers and polymers, providing insights into the molecular weight dispersion of the system. rsc.org

For solid-state analysis of the final cured network, solid-state NMR (ssNMR) techniques, such as two-dimensional ²⁹Si-¹H heteronuclear correlation MAS-NMR, can probe the local environments of the silicon atoms within the crosslinked polymer network. ucsb.edu This provides information on the connectivity and proximity of different silicon sites, helping to build a comprehensive picture of the final network structure. ucsb.edu

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and analyzing the structural evolution of this compound-based polymers. nih.govuni-siegen.de These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like O-H), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., symmetric bonds like Si-O-Si). edinst.comksu.edu.sa

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify key functional groups involved in the hydrolysis and condensation of this compound precursors. The formation of silanol (B1196071) (Si-OH) groups during hydrolysis and their subsequent consumption during the formation of siloxane (Si-O-Si) linkages can be tracked by characteristic absorption bands.

Table 2: Key Infrared Absorption Bands for this compound Polymerization

Functional Group / Bond Typical Wavenumber (cm⁻¹) Vibrational Mode
Si-O-C (in precursor)~1090Stretching
Si-C~760Stretching
Si-OH (Silanol)~900 and broad band at 3200-3700Si-O stretching and O-H stretching
Si-O-Si (Siloxane)~1000-1100Asymmetric stretching

Source:

Raman spectroscopy offers complementary information, particularly for the symmetric stretching of Si-O-Si bonds, which can be weak in the IR spectrum. It is also highly sensitive to the vibrations of the propyl group's C-C and C-H bonds, providing information on the organic component of the hybrid material.

Vibrational spectroscopy is a powerful tool for monitoring the curing process of the polysiloxane network in real-time. As the condensation reaction progresses and the network becomes more crosslinked, changes in the intensity and position of the Si-O-Si and Si-OH bands can be observed. uni-siegen.de

The degree of cure can be estimated by monitoring the decrease in the intensity of the Si-OH band and the corresponding increase and sharpening of the Si-O-Si band. Furthermore, subtle shifts in the peak positions of these bands can indicate changes in bond angles and lengths, reflecting the buildup of stress and conformational changes within the developing network. uni-siegen.de This allows for the optimization of curing conditions to achieve desired material properties.

Advanced Microscopic and Spectroscopic Techniques for Network Structure and Surface Chemistry

A complete understanding of the final polymer network derived from this compound requires a combination of microscopic and spectroscopic techniques that can probe its structure and surface properties. This compound is a key intermediate in the formation of various functional materials, including those used in cosmetic formulations for hair and skin conditioning. For instance, it is a component of materials like Hydrolyzed Vegetable Protein PG-Propyl Silanetriol. industrialchemicals.gov.aucosmileeurope.eu

In applications such as hair care, this compound-derived polymers are designed to form a protective network on the hair fiber surface. thegoodscentscompany.com Advanced techniques are crucial to characterize the morphology and chemical nature of this film.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the cured polymer network and its interface with substrates, such as hair fibers. These techniques can reveal the thickness, uniformity, and topography of the deposited film.

Atomic Force Microscopy (AFM) provides high-resolution three-dimensional images of the surface topography. It can be used to assess the smoothness of the polymer coating and to measure nanoscale mechanical properties like adhesion and friction, which are critical for conditioning performance.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information for the top few nanometers of the material. XPS can confirm the presence of silicon on the surface and determine the nature of the chemical bonding (e.g., distinguishing between Si-C, Si-O-Si, and Si-OH), providing direct evidence of the film's chemical structure at the surface.

These advanced methods, in conjunction with NMR and vibrational spectroscopy, provide a multi-faceted and comprehensive characterization of this compound-based polymers, from the initial reaction kinetics to the final network architecture and surface properties.

Morphological Analysis of Polymer Networks and Gels

The morphology, or the study of the form and structure of a material, is crucial for establishing structure-property relationships in this compound-based polymer networks and gels. polymersolutions.com These analyses correlate processing conditions with final product performance by examining features like phase separation, domain size, and porosity. polymersolutions.com Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are primary tools for this purpose. polymersolutions.com

Research into polymer gel systems demonstrates that a complex spatial network structure is formed upon gelation. The density and characteristics of this network are highly dependent on the concentration of the polymer. As the polymer concentration increases, the resulting network structure becomes denser, and the constituent unit network structures become smaller and more clearly ordered. frontiersin.org At lower concentrations, the main structural backbones of the gel are apparent, but with significant fine pores present. frontiersin.org

SEM analysis is frequently used to observe the microscopic morphology of these gels. For instance, by freeze-fracturing a sample and examining the cross-section, the internal structure can be visualized. polymersolutions.com This can reveal how the polymer network is distributed, the size and shape of pores, and the presence of any phase separation. In some advanced applications, gelator molecules with specific morphologies, such as ribbon-like or cylindrical fibers, are used as templates to create mesoporous covalent polymers. After the primary monomer polymerizes around the gel template, the gelator is washed away, leaving a porous material where the pore shape is a direct imprint of the original gel fiber morphology. rsc.org This allows for precise control over the final material's pore shape, size, and subsequent adsorption characteristics. rsc.org

The following table summarizes findings on the effect of polymer concentration on the morphology of gel networks.

ParameterObservation at Low Concentration (e.g., 700 mg/L)Observation at High Concentration (e.g., 2500 mg/L)Analytical Technique
Network Structure Obvious backbone structures with large, fine pores. frontiersin.orgDenser network structure with smaller unit networks. frontiersin.orgScanning Electron Microscopy (SEM) frontiersin.org
Pore Shape & Size Larger, less uniform pores.Smaller, more uniformly distributed pores. rsc.orgNitrogen Adsorption, SEM rsc.org
Phase Domains May exhibit larger, less compact phase domains. kpi.uaMore compact and smaller phase domains. kpi.uaSEM, TEM polymersolutions.comkpi.ua

Surface Chemistry Probes of Functionalized Materials

This compound and its derivatives are widely used to functionalize surfaces, acting as coupling agents that form stable siloxane bonds (Si-O-Si) with hydroxyl groups on substrates like glass, metals, and other inorganic materials. ethz.ch Characterizing the chemistry of these modified surfaces is critical for applications ranging from biosensors to anti-fouling coatings. mdpi.com Surface chemistry probes, particularly those used in Atomic Force Microscopy (AFM), are powerful tools for this analysis. mdpi.comnovascan.com

Chemical Force Microscopy (CFM), a variant of AFM, utilizes probes with chemically modified tips to investigate specific interactions at the nanoscale. novascan.com By attaching a Self-Assembled Monolayer (SAM) of molecules with a known terminal group (e.g., -CH3 for hydrophobic interactions, -COOH for hydrophilic/pH-dependent interactions) to the AFM tip, it is possible to map the chemical functionality of a this compound-treated surface. novascan.com The adhesion force measured between the functionalized tip and the sample surface provides information about the local surface chemistry.

For example, a probe functionalized with hydrophobic molecules would show stronger adhesion to propyl-group-rich domains on the surface, while a hydrophilic probe would interact more strongly with any remaining hydroxyl areas. This allows for high-resolution mapping of the completeness and uniformity of the silane (B1218182) layer. novascan.com Such techniques are invaluable for understanding how the silanization process affects surface properties. ethz.ch Studies on silica (B1680970) nanoparticles functionalized with silanes, for instance, use these methods to confirm that the surface has been effectively shielded by the organic functional groups. nih.gov

The table below details various AFM probe chemistries and their applications in characterizing surfaces functionalized with organosilanes like this compound.

Probe Surface ChemistryTarget Interaction/PropertyApplication in Characterizing this compound Surfaces
Methyl (-CH₃) Terminated HydrophobicityMapping the distribution and orientation of the propyl chains. novascan.com
Hydroxyl (-OH) Terminated Hydrophilicity, Hydrogen BondingIdentifying unreacted silanol groups or areas of incomplete surface coverage. novascan.com
Carboxylic Acid (-COOH) Terminated pH-dependent electrostatic interactions, Hydrogen BondingProbing the acidic/basic nature of the surface and mapping charge distribution. novascan.com
Amine (-NH₂) Terminated Electrostatic InteractionsCharacterizing interactions with negatively charged surface sites. novascan.com
Biotin Specific Biomolecular RecognitionAssessing the potential for subsequent bio-functionalization of the silanized surface. novascan.com

X. Future Directions in Propylsilanetriol Research

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of propylsilanetriol often involves the hydrolysis of organohalosilanes, such as propyltrichlorosilane, which produces corrosive byproducts like hydrochloric acid. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous chemicals. acs.orgsynthiaonline.comnih.gov

Future research will focus on developing more sustainable and environmentally benign synthetic routes. A promising direction is the direct synthesis of alkoxysilanes from silicon metal and alcohols, which can then be hydrolyzed to silanetriols. mdpi.com This approach avoids the use of chlorine-based reagents. mdpi.com Another green strategy involves the use of enzymatic processes, which can offer high specificity and operate under mild conditions, such as in water at ambient temperatures, potentially eliminating the need for protecting groups that add steps and create waste. acs.org The development of catalytic systems, which are superior to stoichiometric reagents, is also a key goal in minimizing waste. acs.orgsigmaaldrich.com Research is focused on finding alternatives to chlorosilanes by exploring new, greener monomers for producing organosilicon compounds. mdpi.com These efforts aim to create pathways that are not only efficient and scalable but also align with the goals of sustainable chemical manufacturing. synthiaonline.comnih.gov

Table 1: Comparison of Synthetic Approaches for this compound Precursors

Feature Traditional Synthesis (via Chlorosilanes) Sustainable Synthesis (e.g., via Alkoxysilanes)
Starting Materials Propyltrichlorosilane, Water Silicon, Propyl alcohol; or alternative monomers
Byproducts Hydrochloric acid (HCl) Alcohols (e.g., ethanol), Water
Environmental Impact Higher; involves corrosive and hazardous chemicals Lower; aims to use benign substances and reduce waste nih.gov

| Key Principles | Conventional chemical synthesis | Green chemistry principles (e.g., atom economy, catalysis) acs.orgsynthiaonline.com |

Advanced Understanding of Reaction Mechanisms under Diverse and Extreme Conditions

The utility of this compound is largely dictated by its hydrolysis and condensation reactions, which lead to the formation of siloxane (Si-O-Si) bonds. A deeper understanding of these reaction mechanisms under a wide range of conditions is crucial for controlling the structure and properties of the resulting materials.

The kinetics of these reactions are highly dependent on several factors, including pH, temperature, water content, and pressure. solubilityofthings.comnumberanalytics.com

pH: The pH of the reaction medium significantly influences the rates of hydrolysis and condensation. unm.edu In acidic conditions (e.g., pH 4-6), hydrolysis is rapid while condensation is slower, favoring the formation of smaller, weakly branched oligomers. researchgate.net Conversely, under alkaline conditions (e.g., pH > 10), both hydrolysis and condensation are accelerated, leading to more highly cross-linked, denser siloxane networks. unm.edu At a neutral pH, the condensation process is slowest.

Temperature: The reaction rates generally increase with temperature, following the Arrhenius equation, as higher temperatures provide the necessary kinetic energy to overcome activation barriers. researchgate.net However, excessively high temperatures can lead to catalyst deactivation or undesirable side reactions. numberanalytics.comresearchgate.net

Pressure: For reactions involving gases, increased pressure can raise the concentration of reactants and thus the reaction rate. solubilityofthings.com Studies under high-pressure conditions can reveal changes in reaction pathways and the stability of intermediates. ox.ac.uk

Future work will likely involve studying these reactions under extreme conditions, such as very high pressures or temperatures, to explore novel reaction pathways and synthesize materials with unique properties. numberanalytics.comox.ac.uk In-situ monitoring techniques are essential for capturing data on transient species and reaction kinetics to build comprehensive mechanistic models. mt.com

Table 2: Influence of Reaction Conditions on this compound Condensation

Condition Effect on Reaction Kinetics Resulting Structure
Acidic pH (4-6) Fast hydrolysis, slow condensation researchgate.net Small oligomers, weakly branched networks researchgate.net
Alkaline pH (>10) Accelerated hydrolysis and condensation Denser, highly cross-linked networks
Neutral pH Slowest condensation rate -
Increased Temperature Increased reaction rate (Arrhenius law) researchgate.net Faster formation of siloxane bonds

| Increased Pressure | Can increase reaction rates, especially for gas-phase reactants solubilityofthings.com | May influence equilibrium and reaction pathways numberanalytics.com |

Engineering of Complex Organosilicon Architectures and Nanostructures

This compound serves as a fundamental trifunctional building block for creating a wide variety of complex organosilicon structures. researchgate.netacs.org Its three hydroxyl groups allow for the controlled formation of three-dimensional networks, making it a key precursor for advanced materials. researchgate.net

Research is increasingly focused on using this compound and other organosilanetriols to engineer sophisticated architectures such as:

Polyhedral Oligomeric Silsesquioxanes (POSS): These are cage-like molecules with a silicon-oxygen core and organic groups at the corners. Silanetriols have been shown to be suitable starting materials for the one-pot synthesis of T8 cages, which are structures that may not be accessible from corresponding alkoxysilanes. researchgate.net

Metallasiloxanes: These are hybrid materials containing both silicon-oxygen and metal-oxygen bonds. Organosilanetriols can be reacted with metal complexes to create these structures, which have potential applications in catalysis and as precursors for ceramic materials. researchgate.netmdpi.com

Nanostructured Materials: this compound can be used in the synthesis of nanoparticles and for the surface modification of nanomaterials. nih.govresearchgate.netuniquescientificpublishers.com For instance, it can be used to create functionalized surfaces with specific properties, such as hydrophobicity.

Self-Assembled Polymers: Polymerization-Induced Self-Assembly (PISA) is a powerful technique for creating block copolymer nanoparticles with controlled morphologies. mdpi.com By using monomers derived from or compatible with this compound, researchers can induce self-assembly during polymerization to form complex nanostructures like vesicles or micelles, which have potential in biomedical applications. mdpi.comrsc.org

The ability to control the self-assembly and polymerization of this compound-based systems opens up possibilities for designing materials with tailored functionalities for applications ranging from protective coatings to drug delivery systems. mdpi.commdpi.com

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental validation is becoming indispensable for advancing chemical research. This integrated approach allows for the prediction of molecular properties and reaction outcomes, guiding experimental work and accelerating the discovery of new materials and processes. sandboxaq.comnih.gov

Key computational and experimental methods being integrated in the study of this compound include:

Computational Methods:

Density Functional Theory (DFT): DFT is a quantum mechanical method used to predict the electronic structure of molecules. chemrxiv.org It can be applied to calculate reaction energy barriers, bond dissociation energies, and predict the reactivity of this compound in different chemical environments. Machine learning models are now being developed to predict DFT-level results with significantly reduced computational time. sandboxaq.comchemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. plos.org This technique provides insights into dynamic processes like condensation, self-assembly, and the interaction of this compound with surfaces at the molecular level. researchgate.netnih.govmdpi.com

Experimental Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for studying the kinetics of hydrolysis and condensation of silanes in real-time. researchgate.net It allows for the identification and quantification of various silicate (B1173343) species as the reaction progresses. researchgate.net Computational methods are also being used to predict NMR chemical shifts with high accuracy, aiding in structure elucidation. rsc.orgnrel.gov

Spectroscopic and Chromatographic Techniques: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography (GC) are used to characterize the chemical structure and purity of synthesized materials and to monitor reaction progress. researchgate.net

By combining the predictive power of computational chemistry with the empirical data from advanced analytical techniques, researchers can develop a deeper, more quantitative understanding of this compound's behavior. This integrated approach enables the rational design of synthetic pathways and materials with desired properties, moving towards a more predictive science.

Q & A

Q. What strategies resolve contradictions in reported stability data of this compound under varying environmental conditions?

  • Methodological Answer : Conduct controlled degradation studies across humidity (10–90% RH), temperature (4–60°C), and UV exposure levels. Compare results using multivariate statistical analysis (e.g., principal component analysis) to identify outlier conditions. Validate findings with accelerated aging models and cross-reference with computational simulations (e.g., molecular dynamics) to predict degradation pathways .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies and reaction barriers. Validate models against experimental kinetics (e.g., Arrhenius plots) for hydrolysis or cross-linking reactions. Use molecular docking simulations to study interactions with organic substrates (e.g., polymers, biomolecules) and identify reactive sites .

Q. What methodologies investigate the interaction mechanisms between this compound and organic substrates at the molecular level?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe local coordination environments. Pair with in-situ atomic force microscopy (AFM) to visualize nanoscale adhesion dynamics on model surfaces .

Data Integrity & Experimental Design

Q. How can researchers ensure data integrity when reporting conflicting results in this compound studies?

  • Methodological Answer : Adopt the NIH’s guidelines for transparent reporting: share raw datasets (e.g., spectral files, chromatograms) in supplementary materials. Use standardized statistical tests (ANOVA, t-tests) with Bonferroni correction for multiple comparisons. Disclose instrument calibration logs and batch-specific reagent details to enable independent verification .

Q. What frameworks are effective for formulating hypothesis-driven research questions about this compound’s applications?

  • Methodological Answer : Apply the PICO framework (Population: material systems; Intervention: functionalization with this compound; Comparison: alternative silanes; Outcome: adhesion strength/durability) to structure hypotheses. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with funding priorities .

Cross-Disciplinary Considerations

Q. How should this compound’s biocompatibility be assessed for biomedical applications without commercial bias?

  • Methodological Answer : Perform cytotoxicity assays (e.g., MTT, live/dead staining) on human cell lines (e.g., HEK-293, fibroblasts). Test hemocompatibility via hemolysis assays (ISO 10993-4). Include positive/negative controls (e.g., polyethylene, latex) and validate results across ≥3 independent labs to reduce institutional bias .

Q. What experimental designs mitigate confounding variables in studying this compound’s catalytic activity?

  • Methodological Answer : Use factorial design (e.g., Taguchi methods) to isolate effects of pH, temperature, and catalyst loading. Include "no-catalyst" controls and inert substrates (e.g., silica nanoparticles) to distinguish catalytic vs. surface effects. Apply response surface methodology (RSM) to optimize reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.